3-(2-methoxyethoxy)-N-(3-methyl-1,2-oxazol-4-yl)benzamide
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Overview
Description
3-(2-methoxyethoxy)-N-(3-methyl-1,2-oxazol-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 2-methoxyethoxy group and a 3-methyl-1,2-oxazol-4-yl group
Preparation Methods
The synthesis of 3-(2-methoxyethoxy)-N-(3-methyl-1,2-oxazol-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the 2-methoxyethoxy Group: This step involves the alkylation of the benzamide core with 2-methoxyethanol in the presence of a suitable base.
Formation of the 3-methyl-1,2-oxazol-4-yl Group: This can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and a nitrile, under acidic or basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(2-methoxyethoxy)-N-(3-methyl-1,2-oxazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the benzamide core or the oxazole ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-methoxyethoxy)-N-(3-methyl-1,2-oxazol-4-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethoxy)-N-(3-methyl-1,2-oxazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(2-methoxyethoxy)-N-(3-methyl-1,2-oxazol-4-yl)benzamide can be compared with other similar compounds, such as:
Benzamides: Compounds with a benzamide core but different substituents, which may have different chemical and biological properties.
Oxazoles: Compounds containing the oxazole ring, which may exhibit similar reactivity but different biological activities.
Methoxyethoxy Substituted Compounds: Compounds with the 2-methoxyethoxy group, which may have similar solubility and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-(2-methoxyethoxy)-N-(3-methyl-1,2-oxazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-10-13(9-20-16-10)15-14(17)11-4-3-5-12(8-11)19-7-6-18-2/h3-5,8-9H,6-7H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOADVAZDPRFRIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1NC(=O)C2=CC(=CC=C2)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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